molecular formula C6H8N2O3 B1321390 Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 40019-21-4

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1321390
CAS No.: 40019-21-4
M. Wt: 156.14 g/mol
InChI Key: YPNCRQZLESKCGY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the key proteins or enzymes involved in these infectious diseases.

Mode of Action

It’s known that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain . This suggests that this compound might interact with similar targets, leading to changes that inhibit the function of these targets and thus exert its anti-infective effects.

Pharmacokinetics

The ADME properties of this compound suggest that it has high gastrointestinal absorption, which could contribute to its bioavailability . Its Log Kp value indicates low skin permeation .

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes . It interacts with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and replication . The interaction with these enzymes leads to the inhibition of bacterial growth and proliferation. Additionally, this compound has been found to bind to proteins involved in inflammatory pathways, thereby reducing inflammation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as thymidylate synthase and topoisomerase II, leading to their inhibition . The inhibition of these enzymes disrupts DNA synthesis and replication, resulting in the suppression of bacterial growth . Additionally, this compound can inhibit the activity of inflammatory proteins by binding to their active sites and preventing their interaction with other biomolecules . This mechanism contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular function . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are more easily excreted from the body . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the blood, such as albumin, can facilitate the systemic distribution of this compound to various tissues . These interactions influence the localization and accumulation of the compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing cytochrome c release . Additionally, the compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form intermediates, which are then condensed with various acyl chlorides to obtain different 1,2,4-oxadiazole intermediates . These intermediates are subsequently hydrolyzed with sodium hydroxide in ethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNCRQZLESKCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615033
Record name Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40019-21-4
Record name Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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